molecular formula C11H14F3N3 B3071106 (Piperidin-4-yl)(5-(trifluoromethyl)pyridin-2-yl)amine CAS No. 1007912-15-3

(Piperidin-4-yl)(5-(trifluoromethyl)pyridin-2-yl)amine

Cat. No. B3071106
M. Wt: 245.24 g/mol
InChI Key: SOMYHXRJSAEQBL-UHFFFAOYSA-N
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Patent
US08835418B2

Procedure details

0.860 g (2.49 mmol) of tert-butyl 4-(5-(trifluoromethyl)(pyridin-2-ylamino)piperidine-1-carboxylate obtained in stage 6.1. is dissolved in 8.5 ml of dichloromethane. 1.91 ml of trifluoroacetic acid are added and the mixture is stirred at ambient temperature for 4 hours. The dichloromethane is evaporated and then the residue is coevaporated twice with 10 ml of 1,2-dichloroethane. The residue is taken up in a mixture of 50 ml of ethyl acetate, 10 ml of a 1N aqueous sodium hydroxide solution and 5 ml of a 33% aqueous ammonia solution. The organic phase is separated by settling. It is washed with 2 times 10 ml of water and then with 10 ml of a saturated aqueous sodium chloride solution. It is dried over sodium sulphate and evaporated to dryness to produce 0.572 g (2.33 mmol) of product in the form of an off-white solid.
Name
5-(trifluoromethyl)(pyridin-2-ylamino)piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.91 mL
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:24])([F:23])[C:3]1[CH:4]=[CH:5][C:6]([NH:9][CH:10]2[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]2)=[N:7][CH:8]=1.FC(F)(F)C(O)=O>ClCCl>[NH:13]1[CH2:12][CH2:11][CH:10]([NH:9][C:6]2[CH:5]=[CH:4][C:3]([C:2]([F:23])([F:1])[F:24])=[CH:8][N:7]=2)[CH2:15][CH2:14]1

Inputs

Step One
Name
5-(trifluoromethyl)(pyridin-2-ylamino)piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=CC(=NC1)NC1CCN(CC1)C(=O)OC(C)(C)C)(F)F
Step Two
Name
Quantity
1.91 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
8.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dichloromethane is evaporated
ADDITION
Type
ADDITION
Details
The residue is taken up in a mixture of 50 ml of ethyl acetate, 10 ml of a 1N aqueous sodium hydroxide solution and 5 ml of a 33% aqueous ammonia solution
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
It is washed with 2 times 10 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It is dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1CCC(CC1)NC1=NC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.33 mmol
AMOUNT: MASS 0.572 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.